4-(5-Formylfuran-2-yl)benzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide typically involves the reaction of 4-(5-formyl-furan-2-yl)benzenesulfonyl amide with other reagents under specific conditions. For example, a solution of 4-(5-formyl-furan-2-yl)benzenesulfonyl amide and 3-benzyl-2-thioxo-thiazolidine-4-one in ethanol, with the addition of piperidine, is refluxed for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylfuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(5-Carboxyfuran-2-yl)benzenesulfonamide.
Reduction: 4-(5-Hydroxymethylfuran-2-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(5-Formylfuran-2-yl)benzenesulfonamide has several scientific research applications:
Photodynamic Therapy: It is used as a substitute for zinc phthalocyanine in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties.
Anticancer Activity: Sulfonamide derivatives, including this compound, have shown cytotoxic and carbonic anhydrase inhibitory effects, indicating potential as novel anticancer agents.
Enzyme Inhibition: It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and cyclooxygenase-2, which are associated with tumor growth and inflammatory processes.
Antimicrobial Activity: Some derivatives have demonstrated potent antifungal activity against Aspergillus species.
Mechanism of Action
The mechanism of action of 4-(5-Formylfuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(5-Formylfuran-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Another sulfonamide derivative used in various biochemical applications.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUCNXKRYTIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350005 | |
Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21821-40-9 | |
Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.